molecular formula C14H13NO3 B184116 2-(2,5-Dimethoxybenzoyl)pyridine CAS No. 64306-56-5

2-(2,5-Dimethoxybenzoyl)pyridine

Cat. No.: B184116
CAS No.: 64306-56-5
M. Wt: 243.26 g/mol
InChI Key: UTUZWWABOJAYHY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . Its IUPAC name is (2,5-dimethoxyphenyl)(2-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)pyridine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. For example, this compound has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and catalase. Furthermore, this compound has been reported to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethoxybenzoyl)pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also soluble in a wide range of solvents, which makes it easy to handle and manipulate. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other commonly used reagents, and its biological activities may vary depending on the experimental conditions.

Future Directions

There are several future directions for the research on 2-(2,5-Dimethoxybenzoyl)pyridine. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress. Another potential direction is to explore the mechanism of action of this compound in more detail, which may provide insights into its biological activities. Furthermore, it may be interesting to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.

Synthesis Methods

The synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine involves the condensation reaction between 2,5-dimethoxybenzoyl chloride and pyridine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid in good yield. The purity of the product can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(2,5-Dimethoxybenzoyl)pyridine has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUZWWABOJAYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357358
Record name 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64306-56-5
Record name 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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